molecular formula C19H25ClN4O4S B10951554 methyl 2-{[{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

methyl 2-{[{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10951554
M. Wt: 440.9 g/mol
InChI Key: UGRWYISDXLYHQM-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and thiophene ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a pyrazole ring, thiophene ring, and various functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25ClN4O4S

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H25ClN4O4S/c1-9(24-12(4)15(20)11(3)23-24)7-8-21-16(25)17(26)22-18-14(19(27)28-6)10(2)13(5)29-18/h9H,7-8H2,1-6H3,(H,21,25)(H,22,26)

InChI Key

UGRWYISDXLYHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCCC(C)N2C(=C(C(=N2)C)Cl)C)C

Origin of Product

United States

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